

An In-depth Technical Guide to Cy7-YNE: Structure, Properties, and Applications

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Compound of Interest

Compound Name: Cy7-YNE

Cat. No.: B15553530

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy7-YNE is a near-infrared (NIR) fluorescent probe featuring a terminal alkyne group. As a member of the cyanine dye family, it exhibits strong absorption and fluorescence in the 750-800 nm spectral window, a region where biological tissue has minimal autofluorescence, allowing for deep tissue imaging with a high signal-to-noise ratio. The alkyne functional group enables the covalent attachment of **Cy7-YNE** to a wide array of azide-modified molecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of **Cy7-YNE**, with a focus on its utility in drug discovery and development.

Chemical Structure and Physicochemical Properties

The core structure of **Cy7-YNE** consists of two indole rings linked by a heptamethine chain, which is responsible for its characteristic NIR fluorescence. An alkyne group is incorporated through a linker, facilitating its use in click chemistry. The exact structure and molecular weight can vary slightly depending on the specific linker and counter-ion present.

Physicochemical Data

The following tables summarize the key physicochemical properties of **Cy7-YNE** and its sulfonated derivative, **Sulfo-Cy7-YNE**. Data from various commercial suppliers are presented to provide a comprehensive overview.

Table 1: General Properties of **Cy7-YNE**

Property	Value	Source(s)
Molecular Formula	C38H45N3O7S2	[1]
Molecular Weight (g/mol)	719.9	[1]
Appearance	Dark green solid	[2]
Solubility	Soluble in DMSO, DMF, and alcohols	[3][4]
Storage Conditions	-20°C in the dark, desiccated	[3][4]

Table 2: Spectroscopic Properties of **Cy7-YNE**

Property	Value	Source(s)
Excitation Maximum (λ_{ex} , nm)	750	[5]
Emission Maximum (λ_{em} , nm)	773	[5]
Molar Extinction Coefficient (ϵ , $M^{-1}cm^{-1}$)	199,000	[5]
Fluorescence Quantum Yield (Φ)	0.3	[5]
Recommended Excitation Range (nm)	700-770	[3]
Recommended Emission Wavelength (nm)	790	[3]

Table 3: Properties of **Sulfo-Cy7-YNE**

Property	Value	Source(s)
Key Feature	Increased water solubility due to sulfonate groups	[2]
Excitation Maximum (λ_{ex} , nm)	~750	[2]
Emission Maximum (λ_{em} , nm)	~773	[2]
Molar Extinction Coefficient (ϵ , $M^{-1}cm^{-1}$)	255,000	[2]
Solubility	Water, DMSO, DMF	[2]

Experimental Protocols

Synthesis of Cy7-YNE (Representative Scheme)

While the precise, proprietary synthesis protocols for commercially available **Cy7-YNE** are not publicly disclosed, a general and representative synthesis strategy for alkyne-functionalized heptamethine cyanine dyes involves a condensation reaction. Typically, an indole precursor is N-alkylated with a linker containing a terminal alkyne. This is followed by a condensation reaction with a heptamethine chain precursor in the presence of a second equivalent of the indole derivative.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Cy7-YNE

This protocol provides a general method for labeling an azide-containing biomolecule with **Cy7-YNE**. Optimization may be required depending on the specific biomolecule and experimental conditions.[6][7][8]

Materials:

- Azide-modified biomolecule (e.g., protein, peptide, nucleic acid)
- **Cy7-YNE**
- Copper(II) sulfate ($CuSO_4$)

- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other water-soluble Cu(I)-stabilizing ligand
- Sodium ascorbate
- Aminoguanidine (optional, to scavenge reactive byproducts)
- Reaction buffer (e.g., phosphate-buffered saline, PBS), pH 7.0-8.0. Avoid Tris buffers as they can interfere with the copper catalyst.
- DMSO or DMF for dissolving **Cy7-YNE**

Procedure:

- Preparation of Stock Solutions:
 - Dissolve **Cy7-YNE** in DMSO or DMF to a stock concentration of 10 mM.
 - Prepare a 20 mM stock solution of CuSO₄ in water.
 - Prepare a 100 mM stock solution of THPTA in water.
 - Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
 - Prepare a stock solution of your azide-modified biomolecule in the chosen reaction buffer.
- Reaction Setup:
 - In a microcentrifuge tube, combine the azide-modified biomolecule with the reaction buffer.
 - Add the **Cy7-YNE** stock solution. The molar ratio of **Cy7-YNE** to the biomolecule may need to be optimized, but a starting point of 2-5 equivalents of **Cy7-YNE** is recommended.
 - In a separate tube, premix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of CuSO₄ to THPTA is often used.^[7] Let this mixture stand for a few minutes.
 - Add the CuSO₄/THPTA mixture to the reaction tube. A final copper concentration of 50-100 μM is a good starting point.^[1]

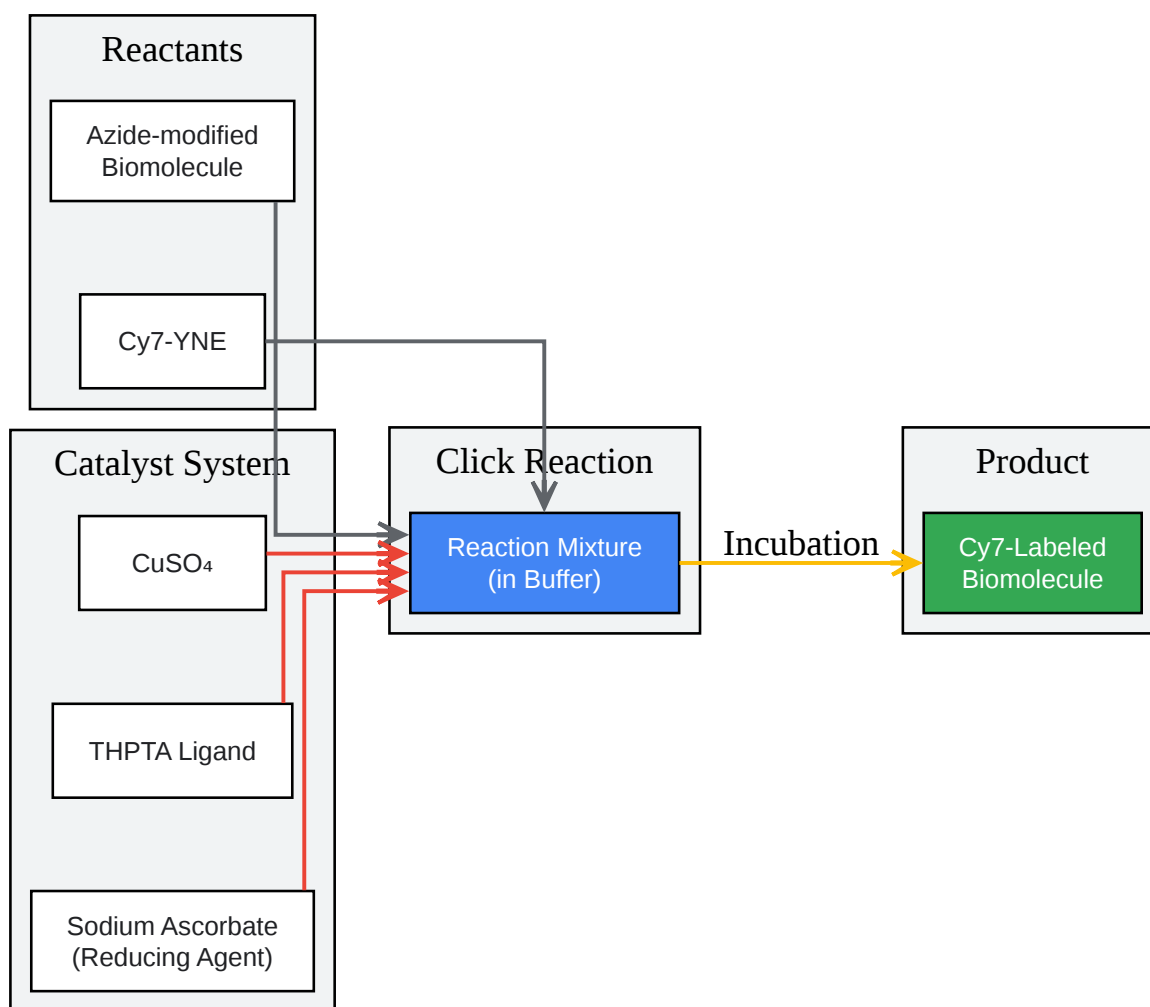
- If using, add aminoguanidine to a final concentration of 1-5 mM.
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
- Incubation:
 - Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C for a longer duration if the biomolecule is sensitive to room temperature. Protect the reaction from light.
- Purification:
 - Purify the **Cy7-YNE**-labeled biomolecule from unreacted dye and catalyst components using an appropriate method such as size exclusion chromatography, dialysis, or precipitation.

Optimization:

- Catalyst Concentration: The concentration of copper can be varied to optimize the reaction rate and minimize potential damage to the biomolecule.
- Ligand: Different copper-chelating ligands can be tested to enhance reaction efficiency and protect the biomolecule.[\[6\]](#)
- Reaction Time and Temperature: Adjust the incubation time and temperature to achieve optimal labeling efficiency.
- Reactant Ratios: The molar ratio of **Cy7-YNE** to the azide-modified biomolecule can be adjusted to control the degree of labeling.

Visualizations

Experimental Workflow for CuAAC Labeling



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Caption: Workflow for labeling an azide-modified biomolecule with **Cy7-YNE** via CuAAC.

Applications in Drug Discovery and Development

The unique properties of **Cy7-YNE** make it a valuable tool in various stages of drug discovery and development:

- **Target Identification and Validation:** **Cy7-YNE** can be used to label small molecule probes or antibodies to visualize their interaction with specific cellular targets.
- **High-Throughput Screening:** Fluorescently labeled ligands can be employed in binding assays to screen for potential drug candidates.

- Pharmacokinetics and Biodistribution: By labeling a drug candidate with **Cy7-YNE**, its uptake, distribution, metabolism, and excretion (ADME) can be monitored in vivo using non-invasive imaging techniques.
- Drug Delivery Systems: **Cy7-YNE** can be conjugated to nanoparticles, liposomes, or other drug delivery vehicles to track their delivery to target tissues and cells.
- In Vivo Imaging: The NIR fluorescence of Cy7 allows for deep tissue imaging in animal models, providing valuable insights into disease progression and therapeutic efficacy.

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